5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 670273-82-2
Cat. No.: VC7650771
Molecular Formula: C22H17N3O2S3
Molecular Weight: 451.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670273-82-2 |
|---|---|
| Molecular Formula | C22H17N3O2S3 |
| Molecular Weight | 451.58 |
| IUPAC Name | 5-(5-methylfuran-2-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H17N3O2S3/c1-13-8-9-18(27-13)17-12-29-20-19(17)21(26)25(16-6-4-3-5-7-16)22(24-20)30-11-15-10-28-14(2)23-15/h3-10,12H,11H2,1-2H3 |
| Standard InChI Key | GLFAYYIBVNFVKW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CSC(=N4)C)C5=CC=CC=C5 |
Introduction
The compound 5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule that belongs to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound integrates multiple functional groups and heterocyclic rings, making it a promising candidate for drug discovery and chemical research.
Structural Overview
The compound consists of:
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A thieno[2,3-d]pyrimidinone core, which is a bicyclic structure combining thiophene and pyrimidine rings.
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A 5-methylfuran group attached at position 5 of the thieno[2,3-d]pyrimidine ring.
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A methylthiazole moiety linked via a thioether bond at position 2.
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A phenyl group at position 3.
This intricate structure provides the compound with a high degree of chemical diversity, allowing for interactions with various biological targets.
Synthesis Pathways
The synthesis of thieno[2,3-d]pyrimidines typically involves:
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Cyclization Reactions: Starting from precursors such as aminothiophenes or carboxylic acid derivatives.
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Functional Group Modifications: Incorporating substituents like furan and thiazole through nucleophilic substitutions or condensation reactions.
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Thioether Formation: The attachment of the methylthiazole group is achieved via thiol-based nucleophilic substitution reactions.
For example, the integration of the furan and thiazole groups can be achieved using aromatic halides under basic conditions or via microwave-assisted synthesis for enhanced yields and reduced reaction times .
Spectroscopic Characterization
The structural elucidation of such compounds is confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy:
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-NMR provides insights into the chemical environment of protons in furan, thiazole, and phenyl groups.
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-NMR highlights the carbon framework of the compound.
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Mass Spectrometry (MS):
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Molecular ion peaks confirm the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Key functional groups like carbonyl () and thioether () exhibit characteristic absorption bands.
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X-ray Crystallography (if applicable):
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Provides three-dimensional structural confirmation and bond angles.
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Biological Implications
Compounds containing thieno[2,3-d]pyrimidine frameworks have demonstrated significant biological activities:
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Antimicrobial Activity:
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Anticancer Properties:
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Potential inhibitors of kinases or enzymes involved in cell proliferation.
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Anti-inflammatory Effects:
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